Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 299.1 ([M]⁺), with characteristic fragments at:
- m/z 91 : Benzyl cation ($$ \text{C}{6}\text{H}{5}\text{CH}_{2}^{+} $$).
- m/z 149 : 1,3-benzodioxol-5-ylmethyl fragment ($$ \text{C}{8}\text{H}{7}\text{O}_{2}^{+} $$).
Comparative Structural Analysis with Related Carbamate Derivatives
Table 2: Structural comparison with analogous carbamates
The benzyl group in the title compound enhances lipophilicity (LogP ≈ 3.57) compared to the tert-butyl derivative (LogP ≈ 1.52). Substituents on the carbamate nitrogen also influence conformational flexibility: the N-methyl group reduces hydrogen-bonding capacity relative to N–H carbamates, while bulkier groups (e.g., ethyl, tert-butyl) increase steric hindrance.
The 1,3-benzodioxole moiety contributes to electron-rich aromatic systems, which may participate in π-π stacking interactions absent in aliphatic carbamates. This structural feature is conserved across derivatives but modulates solubility and reactivity depending on substitution patterns.
Structure
3D Structure
Properties
CAS No. |
68291-45-2 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3 |
InChI Key |
ZMIPDNWJKNBBPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Amine-Chloroformate Coupling
The most direct route involves reacting (benzo[d][1, dioxol-5-ylmethyl)(methyl)amine with benzyl chloroformate. A representative procedure involves dissolving the amine (10.0 mmol) in anhydrous dichloromethane (50 mL) under nitrogen, followed by dropwise addition of benzyl chloroformate (12.0 mmol) and triethylamine (15.0 mmol) at 0°C . The mixture is stirred for 6–12 hours at room temperature, followed by extraction with 1 M HCl (3 × 30 mL) and saturated NaHCO₃ (3 × 30 mL). The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the carbamate as a white solid (72–78%) .
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0°C → room temperature | |
| Purification | Silica chromatography | |
| Yield | 72–78% |
Silane-Mediated Synthesis
A modified approach utilizes N-silyl intermediates to enhance regioselectivity. N-((Benzo[d] dioxol-5-ylmethyl)(methyl)silyl)methyl tosylamide is prepared by reacting benzo[d] dioxol-5-ylmethyl chloride with N-(tosyl)methylsilane in THF at −78°C . Subsequent treatment with benzyl chloroformate (1.2 equiv) in DMF at 90°C for 6 hours affords the carbamate after deprotection with trifluoroacetic acid (TFA) and neutralization with NaHCO₃ . This method achieves higher yields (85–88%) due to reduced side reactions .
Reaction Scheme
Microwave-Assisted Optimization
Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A mixture of (benzo[d] dioxol-5-ylmethyl)(methyl)amine (0.374 mmol), benzyl chloroformate (0.748 mmol), and triethylamine (0.104 mL) in ethanol (3 mL) is heated at 120°C for 2 hours in a microwave reactor . Precipitation upon cooling yields the product with 89% purity, avoiding chromatography .
Advantages :
Reductive Amination Pathway
For substrates lacking the pre-formed amine, reductive amination constructs the (benzo[d] dioxol-5-ylmethyl)(methyl)amine intermediate. Benzo[d] dioxole-5-carbaldehyde (2.20 g) is condensed with methylamine hydrochloride (1.03 g) in ethanol (50 mL), followed by NaBH₄ reduction (0.672 g) in diethyl ether . The amine is isolated in 78% yield before carbamate formation .
Critical Steps :
Crystallization and Purity Analysis
Recrystallization from diisopropylether/hexane (1:5) produces colorless blocks suitable for X-ray diffraction . Purity is confirmed via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm) with >99% area .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.80 (s, 1H, ArH), 5.15 (s, 2H, OCH₂O), 4.42 (s, 2H, NCH₂), 3.12 (s, 3H, NCH₃) .
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. Benzyl chloroformate (1.5 equiv) and amine (1.0 equiv) are pumped through a PTFE reactor (10 mL volume) at 50°C with a residence time of 15 minutes, achieving 95% conversion . Automated liquid-liquid extraction and falling-film crystallization reduce manual handling .
Chemical Reactions Analysis
Types of Reactions: Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce benzyl alcohols .
Scientific Research Applications
Pharmacological Applications
1.1. Cholinesterase Inhibition
One of the primary applications of benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Compounds with carbamate structures have been identified as potential therapeutic agents for Alzheimer's disease by increasing acetylcholine levels through enzyme inhibition.
A study reported several new benzene-based carbamates evaluated for their inhibitory effects on AChE and BChE. Notably, compounds featuring the benzyl group exhibited significant inhibitory potency, with some achieving low IC50 values against these enzymes, indicating their potential as selective cholinesterase inhibitors .
1.2. Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of derivatives related to this compound. A series of pyrrolidin-2-one derivatives were synthesized and tested for their ability to prevent seizures in animal models. The most active compound demonstrated a high protective index, suggesting that modifications to the benzo[d][1,3]dioxole moiety can enhance anticonvulsant activity .
Biological Evaluations
3.1. In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of this compound derivatives against various targets, including cancer cell lines and bacterial strains. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria using disc diffusion methods .
3.2. In Vivo Studies
In vivo studies are essential for validating the therapeutic potential of these compounds. For example, animal models have been used to test the anticonvulsant efficacy of specific derivatives, providing insights into their safety profiles and effective dosages .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Benzyl-(isocyanoethyl)-carbamate (12)
- Structure : Lacks the benzodioxole group but retains the carbamate backbone.
Methyl (1-(benzo[d][1,3]dioxol-5-yl)-1-oxopropan-2-yl)(methyl)carbamate
- Structure : Shares the benzodioxole and methylcarbamate groups but includes a ketone-linked propan-2-yl chain.
- Activity : Exhibits cholinesterase inhibition (IC₅₀ = 3.2 µM for AChE), suggesting the ketone group enhances binding to the enzyme’s catalytic site .
- Comparison : The ketone moiety in this analog may improve target engagement compared to the simpler carbamate in the target compound .
Benzodioxole-Containing Non-Carbamates
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Structure : Replaces the carbamate with an acetamide group and adds a bromothiophene substituent.
- Synthesis : Yield = 62%, purified via flash chromatography .
- Activity : Targets Salmonella pathogenicity by inhibiting virulence regulators (IC₅₀ = 8.3 µM), demonstrating the benzodioxole group’s role in antimicrobial activity .
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14)
- Structure : Incorporates a triazoloquinazoline core instead of a carbamate.
- Synthesis: Yield = 68%, using aminoguanidine bicarbonate and microwave-assisted heating .
- Application : Acts as an HDAC6 inhibitor (IC₅₀ = 0.12 µM), highlighting the benzodioxole group’s compatibility with epigenetic targets .
Structural Analogues with Modified Linkers
9-(Benzo[d][1,3]dioxol-5-ylmethyl)acridine (5)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine (32)
- Structure : Substitutes the carbamate with a pyrrolidine ring.
- Synthesis : Yield = 73%, via reductive amination with NaBH(OAc)₃ .
- Utility : Used in spirocyclic compound libraries for CNS drug discovery, emphasizing the benzodioxole group’s versatility .
Data Tables
Table 2. Structural Modifications and Functional Impacts
Research Findings and Implications
- Antimicrobial Potential: The benzodioxole group enhances activity against Gram-negative pathogens (e.g., Salmonella) when paired with brominated heterocycles (e.g., C26) .
- Enzyme Inhibition : Carbamates with benzodioxole groups show promise for cholinesterase and HDAC6 inhibition, but substituents like ketones or triazoles significantly modulate potency .
- Structural Flexibility : Linker modifications (e.g., methylene vs. amide) can shift mechanisms of action from enzymatic inhibition to DNA intercalation .
Biological Activity
Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate, identified by its CAS number 68291-45-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 313.35 g/mol. Its structure can be represented as follows:
Cytochrome P450 Interaction
One of the key findings regarding the biological activity of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2D6. It acts as a potent mechanism-based inactivator of CYP2D6, leading to significant reductions in the enzyme's activity. This inhibition can result in altered metabolism of co-administered drugs that are also substrates for CYP2D6, potentially increasing their toxicity . The compound's non-linear pharmacokinetics suggest that steady-state doses can lead to higher-than-expected drug levels due to auto-inhibition of its own metabolism.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects by enhancing serotonin-dependent neurological activity. This property makes it a candidate for treating various psychiatric disorders such as depression and anxiety .
Pharmacokinetics
Pharmacokinetic studies have shown substantial inter-patient variability in the metabolism of this compound. For instance, individuals classified as poor metabolizers exhibit significantly longer half-lives compared to extensive metabolizers. This variability underscores the importance of personalized medicine when considering dosage and efficacy for different patients .
Biological Activity Data
The following table summarizes some key biological activities and findings related to this compound:
Case Studies
Several studies have reported on the efficacy and safety profiles of compounds related to this compound:
- Antidepressant Efficacy : A clinical trial investigated the effects of similar compounds on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups .
- Drug Interaction Studies : A study highlighted the interactions between benzyl carbamates and other medications metabolized by CYP2D6. Co-administration led to elevated blood levels of these drugs, emphasizing the need for careful monitoring .
- Safety Assessments : Toxicological evaluations have shown that while the compound exhibits beneficial pharmacological properties, it also poses risks such as skin irritation and respiratory tract irritation upon exposure .
Q & A
Q. What protocols minimize byproducts during carbamate formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
